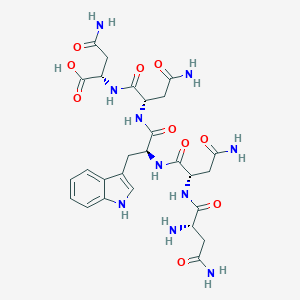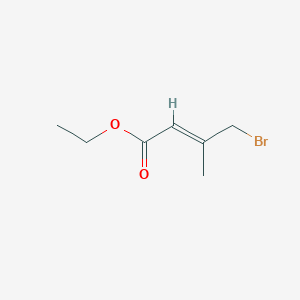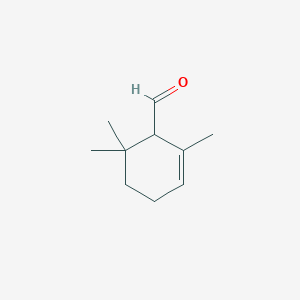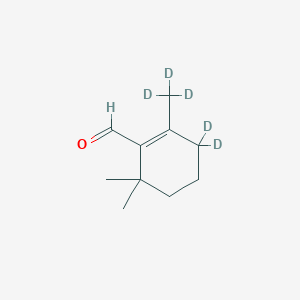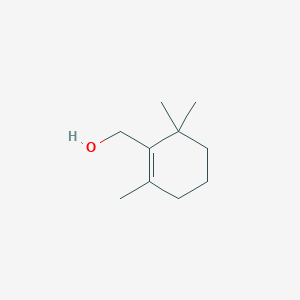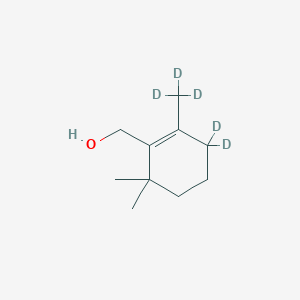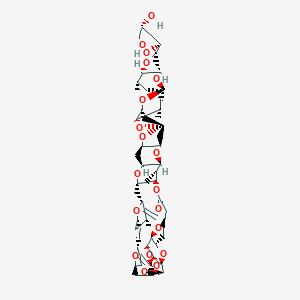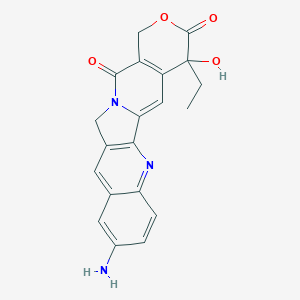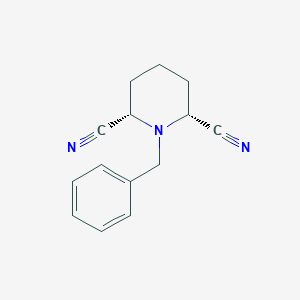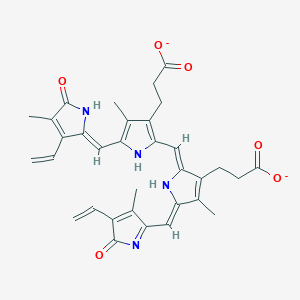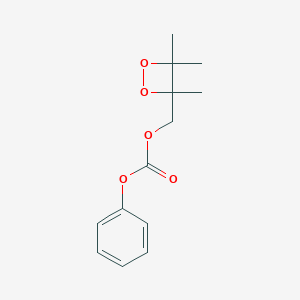
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, also known as TMDMC, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDMC is a cyclic carbonate that contains a phenyl group and a dioxetane ring, making it a unique and interesting compound for study.
科学的研究の応用
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has a wide range of potential scientific research applications, including as a fluorescent probe for detecting reactive oxygen species and as a photoactivatable prodrug for cancer therapy. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied as a potential initiator for polymerization reactions and as a reagent for the synthesis of chiral compounds.
作用機序
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's mechanism of action is related to its ability to undergo a photochemical reaction, resulting in the release of carbon dioxide and a highly reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds or the destruction of existing ones.
生化学的および生理学的効果
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unwanted reactions.
将来の方向性
There are many potential future directions for research on Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, including the development of new applications for its use as a fluorescent probe or photoactivatable prodrug. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate could also be studied further for its potential as a neuroprotective agent or as a treatment for other diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate.
合成法
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate can be synthesized using a variety of methods, including the reaction of phenol with 3,4,4-trimethyl-3,4-dihydro-2H-pyran-2-one, followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of phenol with 3,4,4-trimethyldioxetan-3-ol, followed by the reaction with phosgene. Both methods produce Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in high yields and purity.
特性
CAS番号 |
109123-69-5 |
|---|---|
製品名 |
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C13H16O5/c1-12(2)13(3,18-17-12)9-15-11(14)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChIキー |
YDTDFUOZISJPHJ-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
正規SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
同義語 |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



